5-Oxazoleacetic acid, 2-methyl-4-phenyl-, methyl ester
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Overview
Description
Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound is characterized by a methyl group at the 2-position and a phenyl group at the 4-position of the oxazole ring, with an acetate group attached to the 2-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoacetophenone with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and methyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-methyl-2-phenyloxazol-4-yl)acetate
- Methyl 2-(2-methyl-5-phenyloxazol-4-yl)acetate
- Ethyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate
Uniqueness
Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl and phenyl groups on the oxazole ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
89150-40-3 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-9-14-13(10-6-4-3-5-7-10)11(17-9)8-12(15)16-2/h3-7H,8H2,1-2H3 |
InChI Key |
MQKACGXBCCZRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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